molecular formula C10H7F3N2OS B1302770 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 436151-97-2

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1302770
CAS No.: 436151-97-2
M. Wt: 260.24 g/mol
InChI Key: VYRFEJAFSZHYEI-UHFFFAOYSA-N
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Description

The compound is a derivative of phenyl isothiocyanate, which is a type of organic compound commonly used in the synthesis of various chemicals . The trifluoromethoxy group attached to the phenyl ring is an electron-withdrawing group, which can affect the reactivity of the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethoxy phenyl compounds are generally synthesized through nucleophilic substitution reactions .


Chemical Reactions Analysis

The compound, due to the presence of the trifluoromethoxy group, might undergo various chemical reactions including nucleophilic substitutions or additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could vary .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Heterocyclic Compound Development : The chemistry of certain dicyanomethylene derivatives highlights their utility as building blocks for synthesizing a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable for further applications in dye synthesis and potentially in medicinal chemistry due to their unique reactivity under mild conditions (Gomaa & Ali, 2020).

  • Thiazolidinone Derivatives : The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, produces a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have been explored for their potential intermediates in various chemical reactions (Issac & Tierney, 1996).

  • Phosphorylated 1,3-Azoles Synthesis : A systematic review of the methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles (including thiazoles) shows their significant chemical and biological properties. These derivatives exhibit a wide range of biological activities, highlighting their importance in drug discovery and development (Abdurakhmanova et al., 2018).

Potential Applications

  • Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds show promising activity, suggesting their utility as potential therapeutic agents (Raut et al., 2020).

  • Antimicrobial Activity : 1,2,4-Triazole derivatives, including those with thiazol moieties, have been highlighted for their broad spectrum of biological activities. These activities include antimicrobial effects, showcasing the potential of these compounds in addressing bacterial and fungal infections (Kaplaushenko, 2019).

Safety and Hazards

As with any chemical compound, handling “4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information .

Future Directions

The future directions for the use of this compound would depend on its properties and potential applications. It could be used in the development of new materials or pharmaceuticals, but without specific research, it’s difficult to predict .

Biochemical Analysis

Biochemical Properties

4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of soluble epoxide hydrolase, an enzyme that regulates the metabolism of epoxides to diols. By inhibiting this enzyme, this compound can modulate the levels of bioactive lipids, which are crucial for various physiological processes . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammation and oxidative stress responses. By altering these pathways, the compound can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols. This inhibition leads to an accumulation of epoxides, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects. Degradation products may form over time, potentially altering the compound’s activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes and physiological functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution. The compound’s localization within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRFEJAFSZHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375327
Record name 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436151-97-2
Record name 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436151-97-2
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